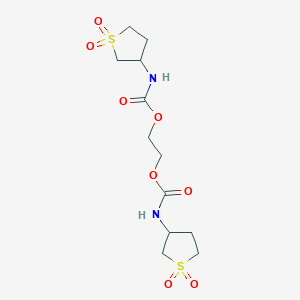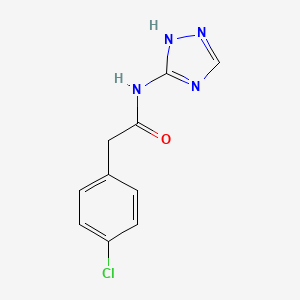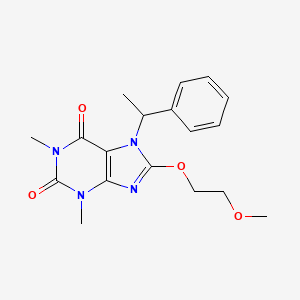
3-Thiophenecarbamic acid, tetrahydro-, ethylene ester, 1,1,1',1'-tetraoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Thiophenecarbamic acid, tetrahydro-, ethylene ester, 1,1,1’,1’-tetraoxide is a complex organic compound with the molecular formula C12H20N2O8S2 and a molecular weight of 384.4258 . This compound belongs to the class of esters and contains a thiophene ring, which is a five-membered heteroaromatic ring containing sulfur. Esters are known for their diverse applications in various fields, including medicinal chemistry and material science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of esters, including 3-Thiophenecarbamic acid, tetrahydro-, ethylene ester, 1,1,1’,1’-tetraoxide, typically involves the reaction of carboxylic acids with alcohols in the presence of an acid catalyst . The reaction can be represented as follows:
R-COOH+R’-OH→R-COOR’+H2O
In this case, the carboxylic acid and alcohol react to form the ester and water. Acid chlorides and acid anhydrides can also be used as starting materials to synthesize esters .
Industrial Production Methods
Industrial production of esters often involves large-scale esterification reactions using carboxylic acids and alcohols. The reaction conditions are optimized to achieve high yields and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction .
化学反応の分析
Types of Reactions
3-Thiophenecarbamic acid, tetrahydro-, ethylene ester, 1,1,1’,1’-tetraoxide undergoes various chemical reactions, including:
Hydrolysis: Esters can be hydrolyzed to carboxylic acids and alcohols under acidic or basic conditions.
Reduction: Esters can be reduced to alcohols or aldehydes using reducing agents.
Transesterification: Esters can undergo transesterification reactions to form different esters.
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Transesterification: Catalysts such as acids or bases are used to facilitate the exchange of the alkoxy group.
Major Products
Hydrolysis: Carboxylic acids and alcohols.
Reduction: Alcohols or aldehydes.
Transesterification: Different esters.
科学的研究の応用
3-Thiophenecarbamic acid, tetrahydro-, ethylene ester, 1,1,1’,1’-tetraoxide has diverse applications in scientific research:
Medicinal Chemistry: Thiophene derivatives are known for their therapeutic properties, including anti-inflammatory, anti-psychotic, and anti-cancer activities.
Material Science: Esters are used in the synthesis of polymers and other materials with specific properties.
Biological Research: Esters play a role in various biological processes and are used in the study of enzyme mechanisms and metabolic pathways.
作用機序
The mechanism of action of 3-Thiophenecarbamic acid, tetrahydro-, ethylene ester, 1,1,1’,1’-tetraoxide involves its interaction with molecular targets and pathways. Esters can undergo hydrolysis to release active carboxylic acids and alcohols, which can then participate in various biochemical reactions . The thiophene ring in the compound may also interact with specific enzymes or receptors, contributing to its biological activity .
類似化合物との比較
Similar Compounds
Thiophene: A five-membered heteroaromatic compound containing sulfur.
Carbamic Acid Esters: Compounds containing the carbamate functional group, known for their diverse biological activities.
Other Esters: Compounds formed by the reaction of carboxylic acids and alcohols, widely used in various applications.
Uniqueness
3-Thiophenecarbamic acid, tetrahydro-, ethylene ester, 1,1,1’,1’-tetraoxide is unique due to its specific combination of functional groups, including the thiophene ring and the ester linkage. This combination imparts distinct chemical and biological properties, making it valuable for research and industrial applications .
特性
CAS番号 |
24373-84-0 |
|---|---|
分子式 |
C12H20N2O8S2 |
分子量 |
384.4 g/mol |
IUPAC名 |
2-[(1,1-dioxothiolan-3-yl)carbamoyloxy]ethyl N-(1,1-dioxothiolan-3-yl)carbamate |
InChI |
InChI=1S/C12H20N2O8S2/c15-11(13-9-1-5-23(17,18)7-9)21-3-4-22-12(16)14-10-2-6-24(19,20)8-10/h9-10H,1-8H2,(H,13,15)(H,14,16) |
InChIキー |
PXXCTNDLYZCAFC-UHFFFAOYSA-N |
正規SMILES |
C1CS(=O)(=O)CC1NC(=O)OCCOC(=O)NC2CCS(=O)(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(E)-{2-[3-(cyclohexylamino)-3-oxopropyl]-2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene}methyl]phenyl acetate](/img/structure/B11610704.png)
![1-[2-(4-bromophenoxy)ethyl]-3-(2-methylpropyl)-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B11610705.png)

![N-(3-chloro-4-methylphenyl)-2-[(3,4-dichlorophenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11610714.png)
![methyl (2E)-2-({1-[2-(3-methylphenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarboxylate](/img/structure/B11610717.png)
![6-(4-Ethoxy-3-methoxyphenyl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11610725.png)

![2-methoxy-4-{(E)-[2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B11610740.png)
![2-(4-chlorophenyl)-6-(morpholin-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11610747.png)
![Ethyl 4-{[4-(pyrrolidin-1-yl)phenyl]amino}benzo[h]quinoline-3-carboxylate](/img/structure/B11610753.png)
![2-[(4Z)-4-[(5-chloro-2-hydroxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11610767.png)
![3-(4-chlorophenyl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one](/img/structure/B11610769.png)
![10-(4-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11610776.png)
